Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate
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Overview
Description
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
The synthesis of Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrrolizine derivative with a methoxy-oxoacetyl compound under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the product .
Chemical Reactions Analysis
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate can be compared with similar compounds such as:
Methyl 4-(2-methoxy-2-oxoacetyl)benzoate: This compound has a similar methoxy-oxoacetyl group but differs in the core structure, which is a benzoate rather than a pyrrolizine.
Methyl 5-chloro-2-(2-methoxy-2-oxoacetyl)benzoate: This compound also contains a methoxy-oxoacetyl group but includes a chlorine atom and a benzoate core.
The uniqueness of this compound lies in its pyrrolizine ring system, which imparts distinct chemical and biological properties compared to its benzoate counterparts.
Properties
Molecular Formula |
C12H13NO5 |
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Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 3-(2-methoxy-2-oxoacetyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-11(15)7-6-9(10(14)12(16)18-2)13-5-3-4-8(7)13/h6H,3-5H2,1-2H3 |
InChI Key |
LKNFSBZMJWEBOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1)C(=O)C(=O)OC |
Origin of Product |
United States |
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